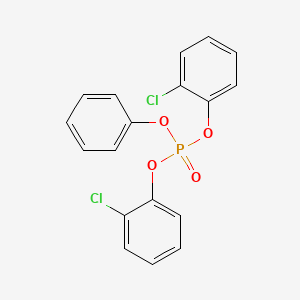
Bis(o-chlorophenyl) phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(o-chlorophenyl) phenyl phosphate: is an organophosphorus compound with the molecular formula C18H13Cl2O4P . It is characterized by the presence of two o-chlorophenyl groups and one phenyl group attached to a phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(o-chlorophenyl) phenyl phosphate typically involves the reaction of phosphorus oxychloride with o-chlorophenol and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
POCl3+2o-ClC6H4OH+C6H5OH→(o-ClC6H4)2POC6H5+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(o-chlorophenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphine.
Substitution: The phenyl and o-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of bis(o-chlorophenyl) phenyl phosphine oxide.
Reduction: Formation of bis(o-chlorophenyl) phenyl phosphine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Bis(o-chlorophenyl) phenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized as a flame retardant and plasticizer in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of bis(o-chlorophenyl) phenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Bis(p-chlorophenyl) phenyl phosphate
- Tert-butylphenyl diphenyl phosphate
- Triphenyl phosphate
Comparison:
- Bis(o-chlorophenyl) phenyl phosphate is unique due to the presence of o-chlorophenyl groups, which influence its reactivity and biological activity.
- Bis(p-chlorophenyl) phenyl phosphate has p-chlorophenyl groups, leading to different steric and electronic effects.
- Tert-butylphenyl diphenyl phosphate contains a tert-butyl group, affecting its solubility and thermal stability.
- Triphenyl phosphate lacks chlorophenyl groups, resulting in different chemical and physical properties.
Propriétés
Numéro CAS |
597-80-8 |
|---|---|
Formule moléculaire |
C18H13Cl2O4P |
Poids moléculaire |
395.2 g/mol |
Nom IUPAC |
bis(2-chlorophenyl) phenyl phosphate |
InChI |
InChI=1S/C18H13Cl2O4P/c19-15-10-4-6-12-17(15)23-25(21,22-14-8-2-1-3-9-14)24-18-13-7-5-11-16(18)20/h1-13H |
Clé InChI |
QGJHPPKJOSJFIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)

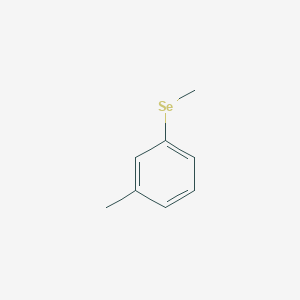

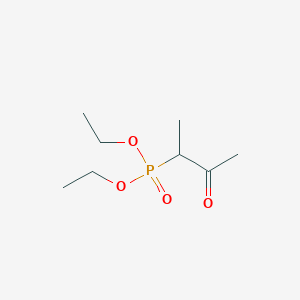
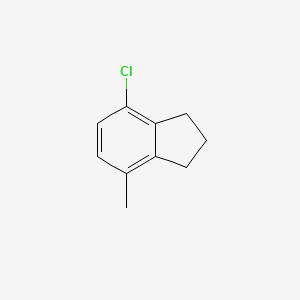
![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)

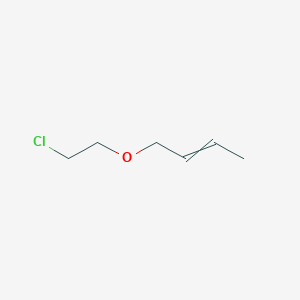
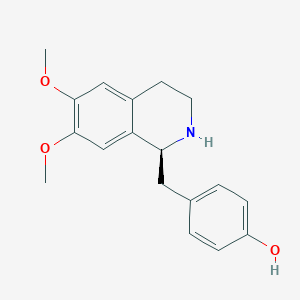
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)

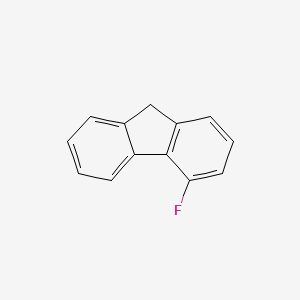
![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
